5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide
Description
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by:
- Isoxazole core: A 5-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with a cyclopropyl group at position 3.
- Carboxamide linkage: The isoxazole-3-carboxamide group is connected via a methylene bridge to a piperidine ring.
- Thiazol-2-yl moiety: A thiazole ring (5-membered heterocycle with sulfur and nitrogen) is attached to the piperidine nitrogen.
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(13-8-14(22-19-13)12-3-4-12)18-9-11-2-1-6-20(10-11)16-17-5-7-23-16/h5,7-8,11-12H,1-4,6,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJDVKVFNTUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a cyclization reaction involving an alkyne and a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide.
Thiazole and Piperidine Introduction: The thiazole and piperidine moieties can be introduced through nucleophilic substitution reactions. The thiazole ring can be synthesized from a halogenated precursor, while the piperidine ring can be introduced via a reductive amination reaction.
Final Coupling: The final step involves coupling the isoxazole, thiazole, and piperidine intermediates to form the desired compound. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Antibacterial Applications
The compound has shown significant antibacterial activity against a range of pathogens, particularly those exhibiting multidrug resistance. Research indicates that compounds with similar structural features, particularly those containing five-membered heterocycles like isoxazole and thiazole, are crucial in the design of effective antibacterials.
Case Study: Antibacterial Efficacy
A study on related compounds demonstrated that derivatives with thiazole moieties exhibited antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL for some derivatives . This suggests that the incorporation of thiazole and isoxazole rings could enhance the antibacterial properties of the compound.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide | E. coli | <125 |
| Related Thiazole Compounds | B. subtilis | 75 |
| Related Thiazole Compounds | P. aeruginosa | 150 |
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have been evaluated for antifungal activity. The presence of the isoxazole ring has been linked to enhanced antifungal effects.
Case Study: Antifungal Efficacy
Research has shown that certain isoxazole derivatives exhibit potent antifungal activity against species such as Candida albicans and Aspergillus niger. The mechanisms often involve disruption of cell wall synthesis or interference with fungal metabolic pathways .
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy, particularly through the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
Case Study: CDK Inhibition
Investigations into related thiazole-bearing compounds have revealed their ability to inhibit CDK2 and CDK9, leading to reduced proliferation in various cancer cell lines. For instance, a thiazole-integrated pyrimidine derivative was identified as a potent inhibitor of CDK9, demonstrating selectivity and efficacy in inducing apoptosis in cancer cells . This points to the potential for this compound to serve as a lead compound for further development in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The presence of specific functional groups such as thiazoles and isoxazoles significantly impacts biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Thiazole | Enhances antibacterial and antifungal properties |
| Isoxazole | Potentially increases anticancer activity through CDK inhibition |
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Urea Derivatives ()
Compounds 11a–11o in share a thiazol-2-yl-piperazine scaffold but differ in their substitution patterns and urea-based linkages. Key comparisons:
Key Differences :
- The cyclopropyl substituent on the isoxazole could enhance metabolic stability and lipophilicity relative to the aryl groups in 11a–11o, which include electron-withdrawing substituents (e.g., Cl, CF₃) that may increase polarity .
- The absence of a piperazine-hydrazinyl moiety in the target compound suggests reduced conformational flexibility compared to 11a–11o, possibly impacting binding kinetics .
Isoxazole-4-Carboxamide Analogues ()
The compound 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () shares an isoxazole-thiazole framework but differs in substitution:
| Feature | Target Compound | 5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide |
|---|---|---|
| Isoxazole Position | Carboxamide at position 3 | Carboxamide at position 4 |
| Substituents | Cyclopropyl (position 5) | Methyl (position 5) |
| Linkage | Piperidine-methyl bridge | Direct thiazol-2-yl attachment |
Key Differences :
- The positional isomerism (carboxamide at C3 vs. C4) could lead to divergent electronic profiles, affecting dipole moments and solubility .
- The piperidine-methyl bridge in the target compound introduces a 3D structural element absent in ’s analogue, which could influence interactions with chiral binding pockets .
Thiophene Carboxamide Analogues ()
GSK2830371 () is a thiophene-2-carboxamide derivative with cyclopentyl and pyridinyl groups. While structurally distinct, it shares functional motifs:
Key Differences :
- The isoxazole ring (O, N) in the target compound vs.
- The piperidine-thiazole linkage in the target compound may enhance rigidity compared to GSK2830371’s flexible cyclopentyl and pyridinyl groups, affecting entropic penalties during binding .
Biological Activity
The compound 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Molecular Structure
The compound consists of several key functional groups:
- Cyclopropyl group : A three-membered carbon ring that influences the compound's pharmacokinetic properties.
- Thiazole ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Piperidine moiety : A six-membered nitrogen-containing ring that contributes to the compound's interaction with biological targets.
- Isoxazole carboxamide : This part of the molecule is crucial for its binding affinity to specific receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Weight | 381.5 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Research indicates that compounds similar to This compound may act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. For instance, thiazole derivatives have been shown to modulate TRPV3 activity, which is associated with pain and inflammatory responses .
Case Studies and Research Findings
- Inhibition of CDK9 :
- Antifungal Activity :
- In Silico Studies :
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis emphasizes the importance of specific substituents on the thiazole and piperidine rings in enhancing biological activity. Variations in these groups can lead to significant changes in potency and selectivity against biological targets.
Key Findings from SAR Studies
- Substituents on the thiazole ring can enhance binding affinity to target enzymes.
- The cyclopropyl group may contribute to increased metabolic stability and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Construct the isoxazole core via cyclocondensation of β-diketones with hydroxylamine derivatives.
- Step 2 : Functionalize the piperidine ring at the 3-position with a thiazole moiety using nucleophilic substitution (e.g., coupling thiazol-2-amine with a brominated piperidine intermediate under reflux with K₂CO₃ in DMF) .
- Step 3 : Introduce the cyclopropyl group via alkylation or cross-coupling reactions (e.g., using cyclopropylboronic acid under Suzuki conditions).
- Step 4 : Final carboxamide formation via activation of the carboxylic acid (e.g., using POCl₃ or EDCl/HOBt) followed by coupling with the amine-functionalized piperidine-thiazole intermediate .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiazole protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and regioselectivity (e.g., piperidine-thiazole linkage geometry) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₁N₅O₂S requires m/z 395.1384) .
Advanced Research Questions
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Bioisosteric Replacement : Swap the cyclopropyl group with other substituents (e.g., methyl, phenyl) to assess impact on target binding .
- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., YAP/TAZ pathways, where thiazole and isoxazole moieties may bind hydrophobic pockets) .
- In Vitro Assays : Test analogs in kinase inhibition or cell proliferation assays (e.g., IC₅₀ determination against cancer cell lines) .
Q. How are conflicting data resolved in studies assessing this compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1 M HCl/NaOH, H₂O₂) and analyze degradation products via LC-MS .
- Metabolic Stability Assays : Use liver microsomes to identify labile sites (e.g., cyclopropyl ring oxidation or amide hydrolysis) and correlate with computational predictions (e.g., CYP450 metabolism simulations) .
- Data Reconciliation : Compare degradation profiles across labs using standardized protocols (e.g., USP guidelines for hydrolytic stability) .
Q. What experimental designs optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the carboxamide to improve membrane permeability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles and assess release kinetics via dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
